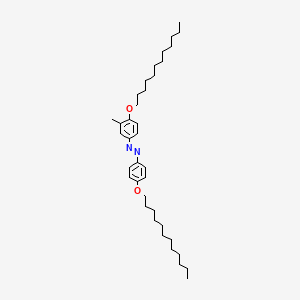

4,4'-Bis(dodecyloxy)-3-methylazobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4,4’-Bis(dodecyloxy)-3-methylazobenzene” likely refers to a chemical compound that contains two dodecyloxy groups and a methyl group attached to an azobenzene core . Azobenzene compounds are known for their photo-switchable properties, which have been utilized in various fields such as material science and biological applications .

Synthesis Analysis

While the specific synthesis pathway for “4,4’-Bis(dodecyloxy)-3-methylazobenzene” is not available, similar compounds are often synthesized through condensation reactions . For instance, dodecyl 3-oxobutanoate can be condensed with thiophene-3-carbaldehyde, followed by a Hantzsch type cyclisation .Chemical Reactions Analysis

The chemical reactivity of “4,4’-Bis(dodecyloxy)-3-methylazobenzene” would depend on its exact structure. Azobenzene compounds are known to undergo photoisomerization, a process where the compound switches between its cis and trans isomers when exposed to light .Physical and Chemical Properties Analysis

The physical and chemical properties of “4,4’-Bis(dodecyloxy)-3-methylazobenzene” would depend on its exact structure. Similar compounds have been reported to have good solubilities, high thermal stabilities, and broad absorption regions .Wissenschaftliche Forschungsanwendungen

Mesomorphic Properties

The study of mesomorphic properties of azobenzenes, like the homologous series of 4-[3,4-bis(4-alkoxybenzoyloxy)benzylideneamino]azobenzenes, reveals insights into their liquid crystalline behavior. These compounds, including those with long alkyl chains similar to 4,4'-Bis(dodecyloxy)-3-methylazobenzene, show varied mesomorphic properties, like metastable nematic phases or smectic A-phases, indicating potential applications in liquid crystal display technologies (Masuda & Matsunaga, 1991).

Synthesis and Characterization of Organic Compounds

The versatile nature of certain azobenzene derivatives in synthesizing a variety of functionalized oxazoles is demonstrated. This indicates the role of these compounds in the development of new materials with potential applications in various fields including pharmaceuticals and materials science (Misra & Ila, 2010).

Electrochromic and Solar Cell Applications

Research into electrochromic devices and bulk heterojunction solar cells using polymers derived from azobenzene compounds highlights the potential of this compound in renewable energy technologies. These applications leverage the unique optical and electrical properties of azobenzenes (Balan et al., 2010).

Coordination Polymers and Their Applications

The synthesis and properties of coordination polymers comprising azobenzene derivatives, like 4,4'-(1H-1,2,4-triazol-1-yl)methylene-bis(benzonic acid), are studied for their applications in detecting ions, adsorption, separation of dyes, and gas adsorption. This area represents a significant application in environmental monitoring and chemical separations (Zhao et al., 2019).

Soluble Conjugated Polymer Synthesis

The synthesis of soluble conjugated polymers incorporating azobenzene units, such as poly(biphenyl-4,4'-diyl-1,4-bis(4-dodecyloxyphenyl)buta-1,2,3-triene-1,4-diyl), suggests the potential of this compound in creating new materials for electronic and photonic applications (Kinoshita, Kijima, & Shirakawa, 2000).

Dual Stimuli-Responsive Bisazobenzene Derivatives

The development of new organophosphonates containing bisazobenzene moieties demonstrates the responsiveness of these materials to different stimuli, such as light and chemical treatments. This characteristic could be crucial in developing smart materials and sensors (Homocianu et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-dodecoxy-3-methylphenyl)-(4-dodecoxyphenyl)diazene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H60N2O2/c1-4-6-8-10-12-14-16-18-20-22-30-40-36-27-24-34(25-28-36)38-39-35-26-29-37(33(3)32-35)41-31-23-21-19-17-15-13-11-9-7-5-2/h24-29,32H,4-23,30-31H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORRFRHTJBMRGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)OCCCCCCCCCCCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H60N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B1383893.png)

![4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1383894.png)

![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)

![Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate](/img/structure/B1383907.png)

![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)